molecular formula C7H12N2O3 B8459407 Methyl 1,3-dimethyl-2-oxo-4-imidazolidinecarboxylate

Methyl 1,3-dimethyl-2-oxo-4-imidazolidinecarboxylate

Numéro de catalogue: B8459407
Poids moléculaire: 172.18 g/mol
Clé InChI: WZNCIZQGICZJID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 1,3-dimethyl-2-oxo-4-imidazolidinecarboxylate is a useful research compound. Its molecular formula is C7H12N2O3 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C7H12N2O3

Poids moléculaire

172.18 g/mol

Nom IUPAC

methyl 1,3-dimethyl-2-oxoimidazolidine-4-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-8-4-5(6(10)12-3)9(2)7(8)11/h5H,4H2,1-3H3

Clé InChI

WZNCIZQGICZJID-UHFFFAOYSA-N

SMILES canonique

CN1CC(N(C1=O)C)C(=O)OC

Origine du produit

United States

Synthesis routes and methods I

Procedure details

Methyl 1-methyl-2-oxo-4-imidazolidinecarboxylate (1 g, 6.32 mmol) (prepared as described in step (iii) of Example 1, starting from (4S)-2-oxo-3-{[(phenylmethyl)oxy]carbonyl}-4-imidazolidinecarboxylic acid) was dissolved in anhydrous tetrahydrofuran (10 ml), cooled to −10° C. under argon, and treated with methyl iodide (1.57 ml, 25.3 mmol). Sodium hydride (60% in oil, 0.24 g, 6.0 mmol) was then added in portions over a period of 15 minutes and the mixture was allowed to warm to room temperature and stirred for 18 hrs. The reaction mixture was then reduced in vacuo and the residue partitioned between ethyl acetate (40 ml) and brine (20 ml). The organic layer was separated, passed through a hydrophobic frit, and reduced in vacuo to give a yellow oil. This material was purified by automated flash silica gel column chromatography (Biotage SP4), eluting with 50% ethyl acetate in hexane (5 column volumes) and then with a gradient of 50-80% in hexane (15 column volumes), to give methyl 1,3-dimethyl-2-oxo-4-imidazolidinecarboxylate (0.479 g) as a yellow oil which was used without further purification.
Name
Methyl 1-methyl-2-oxo-4-imidazolidinecarboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(4S)-2-Oxo-3-{[(phenylmethyl)oxy]carbonyl}-4-imidazolidinecarboxylic acid (10.25 g, 38.8 mmol) was dissolved in anhydrous methanol (100 ml) and cooled to 0° C. under argon. Thionyl chloride (4.25 ml, 58.2 mmol) was then added dropwise to the mixture and then the mixture was allowed to warm to room temperature and stirred overnight. The mixture was reduced in vacuo and the residue was partitioned between dichloromethane (300 ml) and saturated aqueous sodium hydrogen carbonate (100 ml). The aqueous layer was separated and extracted with dichloromethane (300 ml). The organic layers were then combined, passed through a hydrophobic frit and reduced in vacuo to give 5-methyl 1-(phenylmethyl)2-oxo-1,5-imidazolidinedicarboxylate (10.67 g) as a white solid. (ii) 5-Methyl 1-(phenylmethyl)2-oxo-1,5-imidazolidinedicarboxylate (10.67 g, 38 mmol) and potassium carbonate (10.6 g, 76 mmol) were suspended in dimethoxyethane (150 ml) and treated with methyl iodide (9.46 ml, 152 mmol). The reaction mixture was heated to reflux and stirred under argon for 18 hrs. The mixture was then cooled and evaporated in vacuo and the resulting residue was partitioned between ethyl acetate (750 ml) and brine (200 ml). The organic layer was separated, passed through a hydrophobic frit and reduced in vacuo. The resulting residue was purified by automated flash silica gel column chromatography (Biotage SP4), eluting with a 20-60% gradient of ethyl acetate in hexane, to give 5-methyl 1-(phenylmethyl)3-methyl-2-oxo-1,5-imidazolidinedicarboxylate (5.77 g) as an orange oil. (iii) A suspension of 5-Methyl 1-(phenylmethyl)3-methyl-2-oxo-1,5-imidazolidinedicarboxylate (5.77 g) and 5% palladium on carbon (5 g) in ethyl acetate (300 ml) was placed under a hydrogen atmosphere and stirred for 24 hrs. The mixture was then filtered and reduced in vacuo to yield methyl 1-methyl 1-2-oxo-4-imidazolidinecarboxylate (2.76 g) as a white solid which was used without further purification. (iv) A solution of methyl 1-methyl-2-oxo-4-imidazolidinecarboxylate (1.76 g, 11.1 mmol) in anhydrous dimethylformamide (20 ml) was cooled to −10° C. under argon and treated with methyl iodide (2.76 ml, 44.4 mmol). Sodium hydride (60% in oil, 0.422 g, 10.5 mmol) was then added in portions over a period of 20 minutes. The mixture was allowed to warm to room temperature (in the cooling bath) and stirred for 18 hrs. The reaction mixture was then reduced in vacuo and the residue partitioned between ethyl acetate (150 ml) and brine (50 ml). The aqueous layer (containing a fine suspension) was separated and extracted with more ethyl acetate (100 ml). The organic extracts were then combined, passed through a hydrophobic frit, and reduced in vacuo to give an orange oil. This material was purified by flash silica gel column chromatography, eluting with 50% ethyl acetate in hexane and then with a gradient of 50-100% in hexane, to give methyl 1,3-dimethyl-2-oxo-4-imidazolidinecarboxylate (1.123 g) as a colourless oil which was used without further purification. (v) Methyl 1,3-dimethyl-2-oxo-4-imidazolidinecarboxylate (1.12 g) was dissolved in 10 ml of a 3:2 mixture of tetrahydrofuran and water respectively, then cooled to 0° C. and treated with lithium hydroxide (0.156 g). The reaction was stirred between 0-5° C. for 4 hrs, then acidified with 2N aqueous hydrogen chloride (4 ml) and reduced in vacuo. The residue was dissolved in methanol and loaded onto 2×10 g NH2 solid-phase extraction (SPE) cartridges and eluted with methanol (2 column volumes) and then with a 10% mixture of 2N aqueous hydrogen chloride in methanol (2 column volumes). The latter fractions were combined and evaporated to give crude 1,3-dimethyl-2-oxo-4-imidazolidinecarboxylic acid (0.098 g) as a colourless gum which was used without any additional purification.
[Compound]
Name
( iv )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 1-methyl-2-oxo-4-imidazolidinecarboxylate
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step Two
Quantity
0.422 g
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.